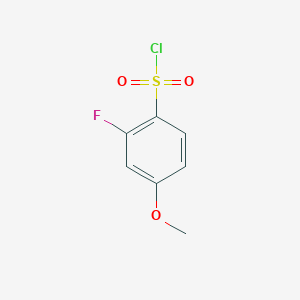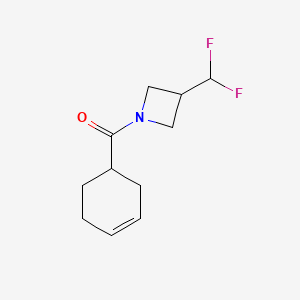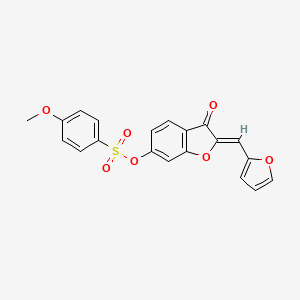
3-(2-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is an intricate chemical compound featuring a complex structure that comprises oxazolidinone and pyrimidinyl-piperidine moieties. This compound exhibits unique physicochemical properties and biological activities, making it a subject of interest for various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one typically involves multi-step organic synthesis.
Synthesis of Intermediate Compounds
Pyrimidine Derivative: : Start with a 4,6-dimethylpyrimidine derivative, which undergoes nucleophilic substitution with an appropriate reagent to introduce the piperidine ring.
Oxazolidinone Formation: : Prepare the oxazolidinone moiety using standard oxazolidinone-forming reactions, often involving amino alcohols and carbonyl compounds.
Coupling Reactions
The key step is the coupling of the pyrimidine derivative with the oxazolidinone moiety, usually facilitated by reagents like coupling agents (e.g., EDC, DCC) in the presence of catalysts under controlled conditions.
The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production may involve optimized synthetic routes to ensure higher yields and cost-effectiveness. This can include automated synthesis equipment, high-throughput methods, and stringent quality control processes.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation at specific sites, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions may occur, potentially modifying the oxazolidinone ring or other functional groups.
Substitution: : Nucleophilic substitution reactions can replace certain groups within the molecule, altering its properties.
Common Reagents and Conditions Used in These Reactions
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: : Like sodium borohydride or lithium aluminum hydride for reduction.
Nucleophiles: : Various nucleophiles depending on the substitution reaction intended, often under acidic or basic conditions.
Major Products Formed from These Reactions
The products vary based on the specific reactions and conditions but generally include modified versions of the original compound with changes in functional groups or oxidation states.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : The compound can act as a ligand in transition metal catalysis, influencing the reactivity and selectivity of catalytic processes.
Synthesis: : Used in the synthesis of more complex molecules in organic chemistry.
Biology and Medicine
Drug Development: : Investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Biological Assays: : Used as a probe in biochemical assays to study enzyme interactions and inhibition.
Industry
Material Science: : Explored for its applications in creating specialized materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(2-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic or chemical effects. The oxazolidinone ring often plays a crucial role in binding to active sites, while the pyrimidine moiety may influence the specificity and affinity of these interactions.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: : An oxazolidinone antibiotic with a different side-chain structure.
Tedizolid: : Another oxazolidinone derivative with enhanced potency and spectrum of activity.
Uniqueness
3-(2-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one stands out due to its unique combination of the pyrimidine and piperidine functionalities, which confer specific properties not observed in simpler oxazolidinones like linezolid and tedizolid. This makes it a versatile candidate for various scientific and industrial applications.
Conclusion
This compound is a compound of significant interest due to its complex structure, versatile chemical reactivity, and diverse applications in science and industry. Its unique mechanism of action and comparison with similar compounds highlight its potential for ongoing research and development.
Propiedades
IUPAC Name |
3-[2-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-11-8-12(2)18-15(17-11)24-13-4-3-5-19(9-13)14(21)10-20-6-7-23-16(20)22/h8,13H,3-7,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUGNGLQAIWMLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CN3CCOC3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2358320.png)
![7-hydroxy-N-isopropyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2358321.png)
![ethyl 2-[6-(2,6-difluorobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate](/img/structure/B2358322.png)


![(E)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2358327.png)

![N-(3-fluorophenyl)-2-((6-methyl-4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2358329.png)

![(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2358334.png)

![3-Phenyl-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile](/img/structure/B2358341.png)

![N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2358343.png)
